molecular formula C13H17N3O3S B3351385 N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 35313-95-2

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3351385
CAS RN: 35313-95-2
M. Wt: 295.36 g/mol
InChI Key: OHISBGLPBCUMAJ-UHFFFAOYSA-N
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Description

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as DMPEA-ET, is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in scientific research due to its potential as an antidepressant and anxiolytic agent.

Mechanism Of Action

The exact mechanism of action of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This leads to an increase in the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety.

Biochemical And Physiological Effects

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to have significant effects on the levels of serotonin and dopamine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. These effects are believed to be responsible for the antidepressant and anxiolytic effects of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

Advantages And Limitations For Lab Experiments

One advantage of using N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. However, one limitation is the lack of human studies on the compound. Most of the studies on N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine have been carried out on animals, and it is unclear whether the effects observed in animals will translate to humans.

Future Directions

There are several future directions for research on N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. One direction is to conduct more studies on the compound in humans to determine its safety and efficacy. Another direction is to investigate the potential of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, research could be conducted to develop more potent and selective analogs of N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine that could be used as potential therapeutics.

Scientific Research Applications

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential as an antidepressant and anxiolytic agent. In animal studies, N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to exhibit significant antidepressant and anxiolytic effects. These effects are believed to be mediated through the modulation of the serotonergic and dopaminergic systems in the brain.

properties

IUPAC Name

N-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-5-14-13-16-15-12(20-13)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHISBGLPBCUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188822
Record name 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

35313-95-2
Record name 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035313952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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